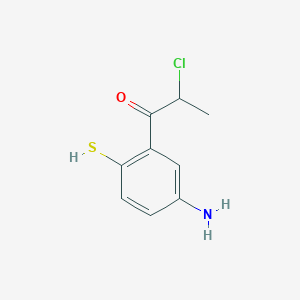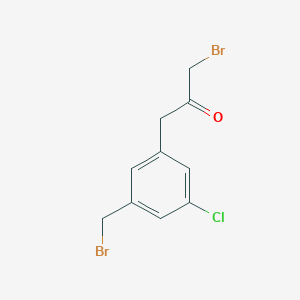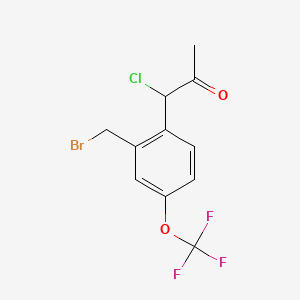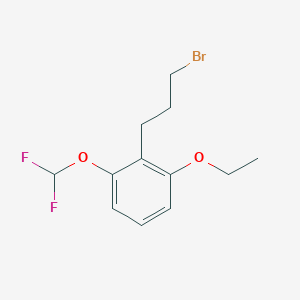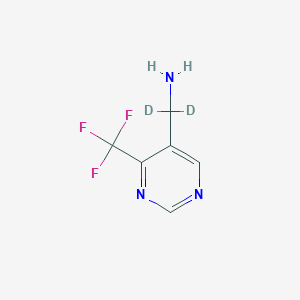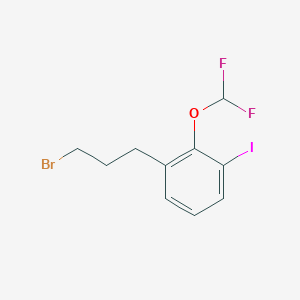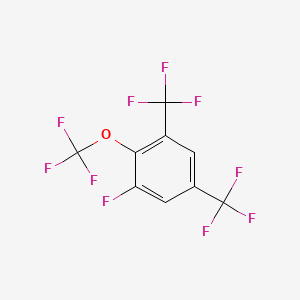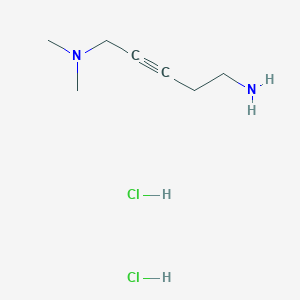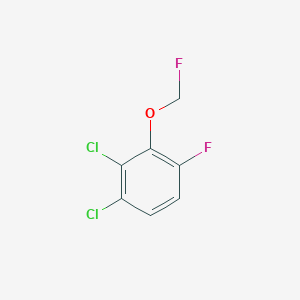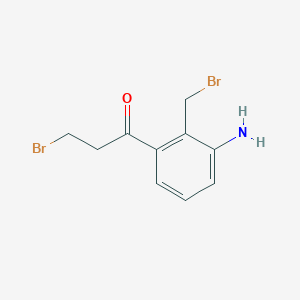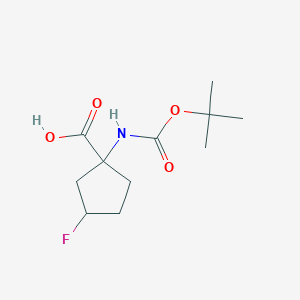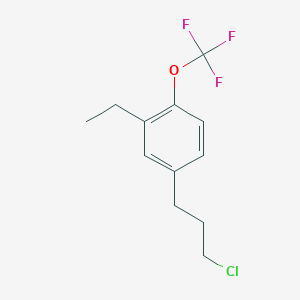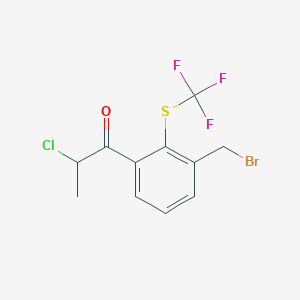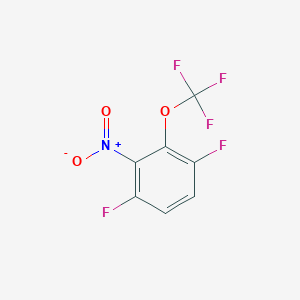
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H2F5NO3. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Fluorinated compounds are widely used in various fields due to their unique chemical and physical properties, such as high stability and lipophilicity .
Méthodes De Préparation
The synthesis of 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to handle large-scale production while maintaining high purity and yield of the final product .
Analyse Des Réactions Chimiques
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability conferred by the fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative .
Applications De Recherche Scientifique
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene exerts its effects is primarily based on its ability to interact with specific molecular targets. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
1,4-Difluoro-2-nitro-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
2,4-Difluoronitrobenzene: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.
3,4-Difluoronitrobenzene: Another fluorinated nitrobenzene derivative with different substitution patterns.
The uniqueness of this compound lies in its combination of electron-withdrawing groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H2F5NO3 |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
1,4-difluoro-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |
Clé InChI |
MXLPNELAPVBDDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


